molecular formula C14H17NO3 B12965531 Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate

Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate

Cat. No.: B12965531
M. Wt: 247.29 g/mol
InChI Key: HLLGSSPVXRJBDV-UHFFFAOYSA-N
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Description

Benzyl (7-oxabicyclo[221]heptan-2-yl)carbamate is a compound that features a unique bicyclic structure This compound is part of the 7-oxabicyclo[221]heptane family, which is known for its interesting chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, including Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate, typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the bicyclic structure allows for specific binding interactions with protein targets, influencing their function and activity .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl N-(7-oxabicyclo[2.2.1]heptan-2-yl)carbamate

InChI

InChI=1S/C14H17NO3/c16-14(17-9-10-4-2-1-3-5-10)15-12-8-11-6-7-13(12)18-11/h1-5,11-13H,6-9H2,(H,15,16)

InChI Key

HLLGSSPVXRJBDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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